Lipophilicity Advantage: 2.04 log Unit Increase in XlogP Over Non‑Halogenated Parent
The predicted XlogP of 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol is 1.7 [1], compared with –0.34 for the non‑halogenated parent 2-(1,3,4-oxadiazol-2-yl)phenol . This represents a 2.04 log‑unit increase in lipophilicity, indicating significantly higher membrane permeability and potential for improved oral absorption or cellular uptake.
| Evidence Dimension | Predicted lipophilicity (XlogP / logP) |
|---|---|
| Target Compound Data | XlogP = 1.7 |
| Comparator Or Baseline | 2-(1,3,4-oxadiazol-2-yl)phenol: logP = –0.34 |
| Quantified Difference | ΔlogP = 2.04 (target more lipophilic by >100‑fold) |
| Conditions | Computational prediction (XlogP / logP); values from independent databases using analogous algorithms. |
Why This Matters
A logP difference of >2 units translates to a >100‑fold difference in octanol‑water partitioning, directly impacting compound distribution in biological systems and suitability for cell‑based versus biochemical assays.
- [1] Chem960. 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol – Predicted XlogP = 1.7. Available at: https://mip.chem960.com/cas/89892295/ View Source
